Galactitol, 3-O-methyl-, pentaacetate
Description
Galactitol, 3-O-methyl-, pentaacetate (CAS: 19318-24-2) is a chemically modified sugar alcohol derived from galactitol. It is characterized by the methylation of the hydroxyl group at the C3 position and acetylation of the remaining five hydroxyl groups, forming a pentaacetate derivative. This compound is structurally classified under acetylated alditols and is primarily utilized in analytical chemistry and polysaccharide research for linkage analysis and structural characterization . For instance, ethylation and GC-MS techniques have been employed to identify its 1,4-linked configuration in neutral polysaccharides from plants like Pseuderanthemum carruthersii .
Properties
CAS No. |
19318-24-2 |
|---|---|
Molecular Formula |
C11H12O4 |
Synonyms |
Galactitol, 3-O-methyl-, pentaacetate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Key Observations :
- Acetylation Impact : Fully acetylated derivatives (e.g., β-D-galactose pentaacetate) are more hydrophobic, enhancing their utility in chromatographic separations and organic syntheses. Methylation in this compound introduces steric hindrance, affecting linkage patterns in polysaccharides .
- Chromatographic Behavior : Galactitol hexaacetate co-elutes with glucose pentaacetate on SP-2340 GC columns, necessitating specialized separation methods. In contrast, 3-O-methyl derivatives may exhibit distinct retention times due to altered polarity .
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